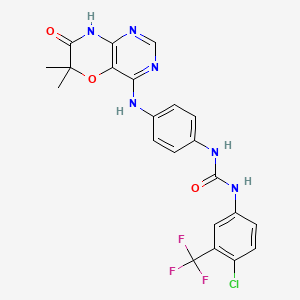
Pan-Trk-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pan-Trk-IN-2 is a potent inhibitor of tropomyosin receptor kinases (TRKs), which are part of the receptor tyrosine kinase family. These kinases are primarily expressed in neuronal tissues and play a crucial role in regulating cell survival, proliferation, and differentiation. This compound has shown significant potential in treating tumors driven by neurotrophic receptor tyrosine kinase (NTRK) gene fusions .
Métodos De Preparación
The synthesis of Pan-Trk-IN-2 involves several steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic routes typically involve the use of nitrogen-containing aromatic heterocyclic and benzo heterocyclic structures, which are crucial for enhancing the activity of TRK inhibitors . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Pan-Trk-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Pan-Trk-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of TRK inhibitors.
Biology: Helps in understanding the role of TRKs in neuronal development and function.
Industry: Used in the development of diagnostic assays for detecting NTRK fusions in tumors.
Mecanismo De Acción
Pan-Trk-IN-2 exerts its effects by inhibiting the kinase activity of TRKA, TRKB, and TRKC. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in TRK-driven tumors . The molecular targets of this compound include the kinase domains of TRKA, TRKB, and TRKC, which are highly conserved across different isoforms .
Comparación Con Compuestos Similares
Pan-Trk-IN-2 is unique in its ability to inhibit multiple TRK isoforms with high potency. Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor with high selectivity for TRKA, TRKB, and TRKC.
Entrectinib: A pan-TRK, ROS1, and ALK inhibitor with activity against multiple molecular targets.
This compound stands out due to its robust activity against both wild-type and mutant forms of TRK, making it a valuable tool in cancer therapy .
Propiedades
Fórmula molecular |
C22H18ClF3N6O3 |
|---|---|
Peso molecular |
506.9 g/mol |
Nombre IUPAC |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(6,6-dimethyl-7-oxo-8H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino]phenyl]urea |
InChI |
InChI=1S/C22H18ClF3N6O3/c1-21(2)19(33)32-18-16(35-21)17(27-10-28-18)29-11-3-5-12(6-4-11)30-20(34)31-13-7-8-15(23)14(9-13)22(24,25)26/h3-10H,1-2H3,(H2,30,31,34)(H2,27,28,29,32,33) |
Clave InChI |
KQZFHDUZMBMCMO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC2=C(O1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



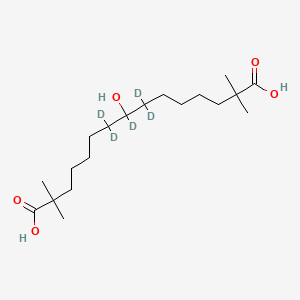
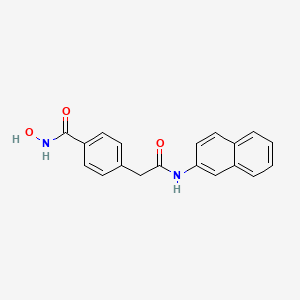
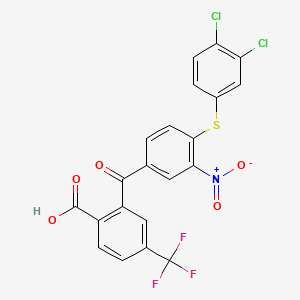
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
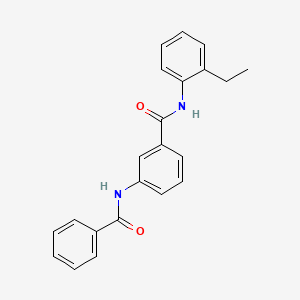
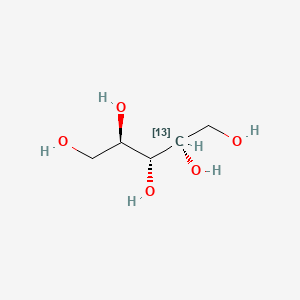
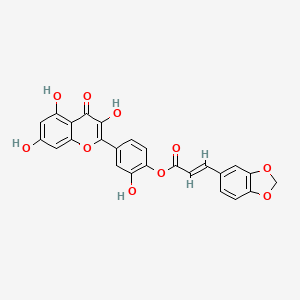
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
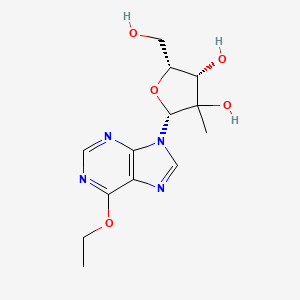
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
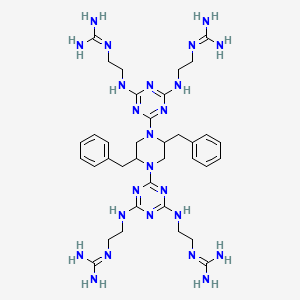
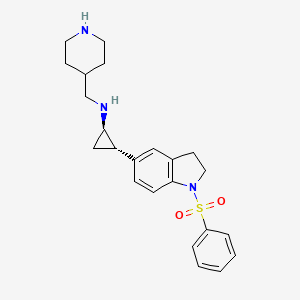
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)
